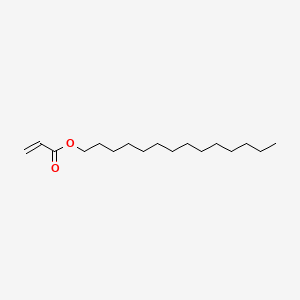

Tetradecyl acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tetradecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)4-2/h4H,2-3,5-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHNPVKXBNDGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33827-80-4 | |

| Record name | 2-Propenoic acid, tetradecyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33827-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2066721 | |

| Record name | Tetradecyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

21643-42-5 | |

| Record name | Tetradecyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21643-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, tetradecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021643425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecyl acrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRE8K887S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of High-Purity Tetradecyl Acrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity tetradecyl acrylate, a long-chain acrylate ester with significant applications in the development of advanced materials and drug delivery systems. This document outlines a detailed experimental protocol for the direct esterification of tetradecyl alcohol and acrylic acid, a common and effective synthesis route. Furthermore, it details purification methods and analytical techniques for the thorough characterization and purity assessment of the synthesized compound.

Introduction

This compound, also known as myristyl acrylate, is the ester of tetradecanol (a 14-carbon long-chain alcohol) and acrylic acid. Its long alkyl chain imparts hydrophobicity, making it a valuable monomer for the synthesis of polymers with unique properties. These polymers are utilized in a variety of applications, including the formulation of pressure-sensitive adhesives, coatings, and as components of nanoparticles and microparticles for controlled drug release. The synthesis of high-purity this compound is crucial as impurities can significantly impact the polymerization process and the performance of the final polymer.

Synthesis Route: Direct Esterification

Direct esterification is a widely used method for the synthesis of alkyl acrylates. This process involves the reaction of a carboxylic acid (acrylic acid) with an alcohol (tetradecyl alcohol) in the presence of an acid catalyst to form the corresponding ester and water.

Reaction Scheme:

To drive the equilibrium towards the product side and achieve high conversion, the water formed during the reaction is continuously removed, typically through azeotropic distillation.

Experimental Protocol: Direct Esterification of Tetradecyl Alcohol

This protocol details a laboratory-scale synthesis of high-purity this compound using p-toluenesulfonic acid as the catalyst and toluene as the azeotropic agent.

Materials and Equipment:

-

Tetradecyl alcohol (Myristyl alcohol), >99% purity

-

Acrylic acid, >99% purity, with polymerization inhibitor

-

p-Toluenesulfonic acid monohydrate (p-TSA), >98.5% purity

-

Hydroquinone (polymerization inhibitor)

-

Toluene, anhydrous

-

5% Sodium bicarbonate (NaHCO₃) aqueous solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus topped with a reflux condenser, add tetradecyl alcohol (e.g., 0.2 mol), acrylic acid (e.g., 0.24 mol, 1.2 equivalents), p-toluenesulfonic acid monohydrate (e.g., 1-2 mol% relative to tetradecyl alcohol), and a small amount of hydroquinone (e.g., 0.1 wt% of reactants) as a polymerization inhibitor.

-

Azeotropic Distillation: Add toluene (approximately 150-200 mL) to the flask to facilitate the azeotropic removal of water.

-

Reaction: Heat the reaction mixture to reflux (typically 110-120°C). The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, and no more water is observed to be forming (typically 4-8 hours).

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize the p-toluenesulfonic acid catalyst and remove any unreacted acrylic acid. Repeat the washing until no more gas (CO₂) evolution is observed.

-

Wash the organic layer with deionized water.

-

Finally, wash the organic layer with a saturated brine solution to facilitate phase separation.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and remove the toluene using a rotary evaporator under reduced pressure.

-

Purification by Vacuum Distillation: To achieve high purity, the crude this compound is purified by vacuum distillation. This step removes any non-volatile impurities and unreacted starting materials with different boiling points. The product should be collected at the appropriate boiling point and pressure.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of high-purity this compound via direct esterification.

| Parameter | Value | Notes |

| Reactants | ||

| Tetradecyl Alcohol | 1.0 equivalent | |

| Acrylic Acid | 1.2 - 1.5 equivalents | Excess acrylic acid drives the reaction to completion. |

| Catalyst | ||

| p-Toluenesulfonic Acid | 1 - 2 mol% | Based on the limiting reactant (tetradecyl alcohol). |

| Inhibitor | ||

| Hydroquinone | 0.1 - 0.2 wt% | Prevents polymerization of acrylic acid and the product. |

| Reaction Conditions | ||

| Solvent | Toluene | Acts as an azeotropic agent to remove water. |

| Temperature | 110 - 120 °C (Reflux) | |

| Reaction Time | 4 - 8 hours | Monitored by the amount of water collected. |

| Yield and Purity | ||

| Crude Yield | > 95% | After workup and solvent removal. |

| Purified Yield | 85 - 90% | After vacuum distillation. |

| Purity (by GC-MS) | > 99.5% |

Mandatory Visualization

Diagram 1: Synthesis Workflow for this compound

The following diagram illustrates the logical workflow for the synthesis and purification of high-purity this compound.

Caption: Synthesis and purification workflow for high-purity this compound.

Diagram 2: Analytical Characterization Pathway

This diagram outlines the key analytical techniques used to confirm the structure and purity of the synthesized this compound.

Caption: Analytical methods for the characterization of this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups. The spectrum of this compound will show a strong absorption band for the ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹, C-O stretching bands, and peaks corresponding to the vinyl C=C and C-H bonds.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum will show characteristic signals for the vinyl protons, the methylene group adjacent to the ester oxygen, and the long alkyl chain. The ¹³C NMR will show signals for the carbonyl carbon, the vinyl carbons, and the carbons of the tetradecyl chain.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing purity and identifying volatile impurities. The purity is determined by the area percentage of the main peak in the gas chromatogram. The mass spectrum provides fragmentation patterns that confirm the molecular weight and structure of the compound.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used to determine the purity of the product, especially for identifying non-volatile impurities.[3]

This guide provides a foundational understanding and a practical protocol for the synthesis and characterization of high-purity this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and purity requirements.

References

A Technical Guide to Tetradecyl Acrylate: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecyl acrylate is a long-chain alkyl acrylate monomer utilized in the synthesis of polymers with tailored hydrophobic and thermoresponsive properties. Its chemical structure, consisting of a C14 alkyl chain and an acrylate functional group, makes it a valuable component in the development of advanced materials for a variety of applications, including coatings, adhesives, and notably, in the formulation of drug delivery systems.[1] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and polymerization, and its applications in the realm of drug development.

Core Properties of this compound

This compound is identified by the CAS Number 21643-42-5 .[2][3][4][5] Its molecular formula is C17H32O2, corresponding to a molecular weight of approximately 268.44 g/mol .[2][3]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| CAS Number | 21643-42-5 | [2][3][4][5] |

| Molecular Formula | C17H32O2 | [2][4] |

| Molecular Weight | 268.44 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [3][5] |

| Melting Point | 14 °C | [3][4][5] |

| Boiling Point | 138 °C at 0.4 mmHg | [3][4][5] |

| Density | 0.87 g/cm³ | [3][4][5] |

| Refractive Index | 1.4450 to 1.4490 | [4][5] |

| Water Solubility | 2 µg/L at 20 °C | [4][5] |

Synthesis and Polymerization Protocols

The synthesis of this compound and its subsequent polymerization are fundamental processes for its application. The following sections provide detailed methodologies for these procedures.

Synthesis of this compound via Esterification

A common method for the synthesis of long-chain alkyl acrylates like this compound is through the esterification of the corresponding alcohol (1-tetradecanol) with an activated form of acrylic acid. A general protocol is detailed below.

Experimental Protocol: Esterification of 1-Tetradecanol with Acryloyl Chloride

-

Preparation: A two-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 1-tetradecanol (1.0 equivalent), triethylamine (1.2 equivalents) as an acid scavenger, and an anhydrous solvent such as tetrahydrofuran (THF).

-

Reaction: The flask is cooled to 0°C in an ice bath. Acryloyl chloride (1.1 equivalents), dissolved in anhydrous THF, is added dropwise through the dropping funnel over a period of 30-60 minutes with continuous stirring.

-

Reaction Monitoring: Following the addition, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The resulting filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified using column chromatography on silica gel with a hexane/ethyl acetate gradient to yield pure this compound.

Polymerization of this compound

Polymers of this compound can be synthesized using various controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This method allows for the creation of polymers with well-defined molecular weights and low polydispersity.

Experimental Protocol: RAFT Polymerization of this compound

-

Materials: this compound (monomer), a RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate), a radical initiator (e.g., azobisisobutyronitrile, AIBN), and an anhydrous solvent (e.g., toluene or dioxane).

-

Preparation: The monomer, RAFT agent, and initiator are dissolved in the solvent in a reaction flask equipped with a magnetic stir bar.

-

Degassing: The solution is purged with an inert gas, such as nitrogen or argon, for approximately 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: The reaction flask is immersed in a preheated oil bath at a temperature typically between 60-80°C to initiate the polymerization. The reaction is allowed to proceed for a specified time (e.g., 24 hours).

-

Termination and Purification: The polymerization is terminated by cooling the flask in an ice bath and exposing the mixture to air. The polymer is then precipitated by adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

-

Isolation: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven until a constant weight is achieved.

Applications in Drug Development

The long alkyl chain of this compound imparts significant hydrophobicity to its corresponding polymers. This property is highly advantageous in the field of drug delivery for the encapsulation of poorly water-soluble drugs. Copolymers containing this compound can self-assemble into nanostructures like micelles or nanoparticles in aqueous environments, forming a hydrophobic core that can serve as a reservoir for therapeutic agents.

Nanoparticle Formulation for Drug Delivery

Polymers and copolymers of this compound can be used to formulate nanoparticles for controlled drug release. A general workflow for preparing drug-loaded nanoparticles is described below.

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles by Emulsion Polymerization

-

Pre-emulsion Preparation: An oil-in-water pre-emulsion is prepared by homogenizing a mixture of the monomer (e.g., this compound and a co-monomer), a surfactant, and de-ionized water. The hydrophobic drug can be dissolved in the monomer phase.

-

Polymerization: The pre-emulsion is transferred to a reactor equipped with a stirrer, condenser, and thermometer. The reactor is purged with nitrogen, and the temperature is raised to initiate polymerization (e.g., 80°C). An initiator, such as potassium persulfate, dissolved in water is then added.

-

Reaction Completion: The polymerization is allowed to proceed for several hours to ensure high monomer conversion.

-

Purification: The resulting nanoparticle suspension is cooled and filtered to remove any coagulum. The nanoparticles can be further purified by dialysis or centrifugation to remove unreacted monomers, surfactant, and free drug.

-

Characterization: The size, morphology, and surface charge of the nanoparticles are characterized using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and zeta potential analysis. Drug loading efficiency and release kinetics are also determined.

Biocompatibility Assessment

For any material intended for use in drug delivery, a thorough evaluation of its biocompatibility is essential. Acrylate-based polymers require rigorous testing to ensure they do not elicit adverse biological responses.

Key Biocompatibility Assays:

-

In Vitro Cytotoxicity (ISO 10993-5): This assay assesses the potential of a material to cause cell death. Extracts of the polymer are incubated with cell lines (e.g., fibroblasts), and cell viability is measured using assays like MTT or LDH.

-

Hemocompatibility (ISO 10993-4): This evaluates the interaction of the material with blood. Key parameters include hemolysis (red blood cell rupture), thrombogenicity (platelet activation and clotting), and effects on coagulation pathways.

-

In Vivo Biocompatibility (ISO 10993-6): This involves implanting the material in an animal model to assess the local tissue response, including inflammation, fibrosis, and degradation over time.

While specific biocompatibility data for poly(this compound) is not extensively available in public literature, the general protocols for assessing acrylate-based polymers provide a framework for its evaluation.[6]

Conclusion

This compound serves as a versatile monomer for the synthesis of polymers with significant potential in research and drug development. Its long alkyl chain provides a hydrophobic character that is ideal for the encapsulation of lipophilic drugs. By employing controlled polymerization techniques, polymers with precise architectures can be created, enabling the formulation of advanced drug delivery systems. The experimental protocols and workflows provided in this guide offer a foundation for the synthesis, polymerization, and application of this compound in developing novel therapeutic solutions. As with all biomaterials, a comprehensive assessment of biocompatibility is a critical step in the translation of these materials from the laboratory to clinical applications.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 21643-42-5 | TCI AMERICA [tcichemicals.com]

- 4. Acrylic Acid Tetradecyl Ester [chembk.com]

- 5. ACRYLIC ACID TETRADECYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: Thermal Properties of Poly(tetradecyl acrylate) Homopolymer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal properties of poly(tetradecyl acrylate) homopolymer. The information presented herein is essential for understanding the material's behavior at various temperatures, which is critical for its application in research, particularly in fields like drug development where thermal processing and stability are paramount.

Quantitative Thermal Properties

The thermal characteristics of poly(this compound) are summarized in the table below. It is important to note that while some data is derived from experimental studies on homologous series of poly(n-alkyl acrylates), specific experimental values for the tetradecyl variant are not always available in the literature. In such cases, values are estimated based on established trends.

| Thermal Property | Value | Notes |

| Glass Transition Temperature (Tg) | Not available in literature | As a general trend for poly(n-alkyl acrylates), the Tg decreases with increasing side-chain length. For poly(dodecyl acrylate) (n=12), the Tg is reported to be -3°C. It is expected that the Tg of poly(this compound) would be slightly lower than this value due to the plasticizing effect of the longer alkyl side chain. |

| Melting Temperature (Tm) | ~30 °C | This value is estimated from graphical data of melting temperatures for a series of poly(n-alkyl acrylate) homopolymers, where the melting point corresponds to the crystallization of the long alkyl side chains.[1] |

| Decomposition Temperature (Td,5%) | ~350 °C | This represents the temperature at which 5% weight loss occurs and is a common metric for the onset of thermal degradation. For polyacrylates, significant thermal degradation generally begins around this temperature. |

| Thermal Decomposition Mechanism | Random chain scission | The primary degradation pathway for polyacrylates involves the random cleavage of the polymer backbone at elevated temperatures. |

Experimental Protocols

The thermal properties of poly(this compound) are typically characterized using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following sections detail the standard methodologies for these experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Methodology:

-

Sample Preparation: A small sample of poly(this compound) (typically 3-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Reference: An empty, sealed aluminum pan is used as a reference to ensure that the measured heat flow is solely due to the sample.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation during the analysis.

-

Thermal Program:

-

The sample is first heated to a temperature above its expected melting point (e.g., 100 °C) to erase any prior thermal history.

-

It is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

-

Finally, the sample is heated again at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point (e.g., 100 °C). The data from this second heating scan is typically used for analysis.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. The Tg is identified as a step-like change in the baseline of the thermogram, and the Tm is determined as the peak temperature of the endothermic melting event.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Methodology:

-

Sample Preparation: A small sample of poly(this compound) (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting data is plotted as percentage weight loss versus temperature. The onset of decomposition (e.g., Td,5%) and the temperature of maximum degradation rate (from the derivative of the TGA curve) are determined.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Caption: Workflow for Thermogravimetric Analysis (TGA).

References

Understanding the Glass Transition Temperature of Poly(tetradecyl acrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(tetradecyl acrylate) (PTDA) is a polymer belonging to the poly(n-alkyl acrylates) family, characterized by a long C14 alkyl side chain. This structure imparts unique physicochemical properties to the polymer, making it a material of interest in various advanced applications, including drug delivery systems, biomaterials, and as a phase-change material. A critical parameter governing the application and processing of PTDA is its glass transition temperature (Tg). The Tg marks the reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a molten or rubbery state. Understanding the Tg of PTDA is crucial for predicting its mechanical properties, thermal stability, and its behavior in different environments.

This technical guide provides an in-depth analysis of the glass transition temperature of poly(this compound), including factors that influence it, experimental methods for its determination, and a detailed synthesis protocol.

Factors Influencing the Glass Transition Temperature of Poly(this compound)

The glass transition temperature of a polymer is not an intrinsic, invariable property but is influenced by several factors. For poly(this compound), the following are of particular importance:

-

Alkyl Side Chain Length: For the series of poly(n-alkyl acrylates), the Tg generally decreases with an increase in the length of the alkyl side chain. This is attributed to the "internal plasticization" effect of the flexible side chains, which increases the free volume and facilitates the movement of the polymer backbone. As the side chain becomes longer, this effect becomes more pronounced.

-

Molecular Weight: The Tg of polymers, including PTDA, is dependent on their molecular weight. For low molecular weight polymers, an increase in molecular weight leads to a significant increase in Tg. This is because shorter polymer chains have more chain ends, which have greater mobility and contribute to a higher free volume. As the molecular weight increases, the concentration of chain ends decreases, leading to a reduction in free volume and consequently a higher Tg. This effect plateaus at high molecular weights.

-

Tacticity: The stereochemical arrangement of the side chains along the polymer backbone (tacticity) can influence the Tg. While atactic poly(n-alkyl acrylates) are common, variations in tacticity can affect chain packing and mobility, thereby altering the glass transition temperature.

-

Crystallinity: Poly(n-alkyl acrylates) with sufficiently long side chains (n ≥ 10) can exhibit side-chain crystallinity. Poly(this compound) is known to be a semi-crystalline polymer with a melting temperature (Tm) of approximately 19.5°C.[1] The presence of crystalline domains restricts the mobility of the amorphous regions, which can lead to a less distinct or broadened glass transition. The Tg of a semi-crystalline polymer is observed in the amorphous phase and is typically below its melting temperature.

-

Method of Measurement: The experimentally determined Tg value can be influenced by the analytical technique used (e.g., Differential Scanning Calorimetry, Dynamic Mechanical Analysis) and the specific experimental parameters, such as the heating or cooling rate.

Quantitative Data Summary

Due to the limited availability of direct experimental data for the glass transition temperature of poly(this compound) homopolymer in the reviewed literature, a precise value cannot be definitively stated. However, based on the trend observed in the poly(n-alkyl acrylate) series, an estimated value can be inferred.

| Polymer | Alkyl Side Chain Length (n) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| Poly(dodecyl acrylate) | 12 | -3 | - |

| Poly(this compound) | 14 | ~ -10 to -20 (Estimated) | 19.5[1] |

| Poly(stearyl acrylate) | 18 | - | 48.1 (onset)[2] |

Note: The Tg for poly(this compound) is an estimation based on the trend of decreasing Tg with increasing side-chain length in the poly(n-alkyl acrylate) series and the reported value for poly(dodecyl acrylate). The actual value may vary depending on the factors mentioned above.

Experimental Protocols

Synthesis of Poly(this compound) via Free-Radical Polymerization

This protocol describes a representative method for the synthesis of poly(this compound) using conventional free-radical polymerization.

Materials:

-

This compound (monomer), inhibited

-

Basic alumina

-

2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

-

Toluene, anhydrous

-

Methanol

-

Schlenk flask and standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

-

Vacuum line

Procedure:

-

Monomer Purification: To remove the inhibitor, pass the this compound monomer through a column packed with basic alumina.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified this compound monomer and the desired amount of AIBN initiator (e.g., 0.1 mol% with respect to the monomer).

-

Solvent Addition: Add anhydrous toluene to the flask to achieve the desired monomer concentration (e.g., 2 M).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at a specific temperature (e.g., 70°C).

-

Reaction Monitoring: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or by observing the increase in viscosity of the reaction mixture.

-

Termination: After the desired reaction time (e.g., 24 hours) or monomer conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at a temperature below its Tg until a constant weight is achieved.

Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for measuring the glass transition temperature of poly(this compound) using a differential scanning calorimeter.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Crimper for sealing the pans

-

Nitrogen gas supply for purging

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried poly(this compound) sample into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan using a lid and a crimper. Prepare an empty hermetically sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with a constant flow of dry nitrogen gas (e.g., 50 mL/min) to provide an inert atmosphere.

-

Thermal Program:

-

First Heating Scan: Heat the sample from a low temperature (e.g., -80°C) to a temperature above its melting point (e.g., 50°C) at a controlled rate (e.g., 10°C/min). This step is to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample from 50°C to -80°C at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: Heat the sample again from -80°C to 50°C at the same heating rate (10°C/min).

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve of the second heating scan. The Tg is typically determined as the midpoint of this transition. The melting temperature (Tm) will be observed as an endothermic peak.

Visualizations

Caption: Experimental workflow for determining the glass transition temperature (Tg) of poly(this compound) using DSC.

Caption: Key factors influencing the glass transition temperature (Tg) of poly(this compound).

References

Spectroscopic Analysis of Tetradecyl Acrylate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for Tetradecyl acrylate, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and material science who are involved in the synthesis, characterization, and application of this long-chain acrylate monomer.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~2925 cm⁻¹ | C-H Asymmetric Stretch | -CH₂- |

| ~2855 cm⁻¹ | C-H Symmetric Stretch | -CH₂- |

| ~1720 cm⁻¹ | C=O Stretch | Ester |

| ~1630 cm⁻¹ | C=C Stretch | Vinyl |

| ~1465 cm⁻¹ | C-H Bend (Scissoring) | -CH₂- |

| ~1250 cm⁻¹ | C-O-C Stretch | Ester |

| ~1370-1465 cm⁻¹ | -CH₃ Bend | Methyl |

Note: The FTIR spectrum of this compound is characterized by the prominent ester group band at approximately 1720 cm⁻¹ (C=O stretching) and around 1250 cm⁻¹ (C-O-C stretching).[1] The presence of the vinyl group is confirmed by the band near 1630 cm⁻¹.[1] Aliphatic C-H stretching from the long alkyl chain is observed near 2840 cm⁻¹ and 2950 cm⁻¹.[1]

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~6.40 | dd | Hc (trans to ester) |

| ~6.12 | dd | Hb (geminal to Ha) |

| ~5.82 | dd | Ha (cis to ester) |

| ~4.15 | t | -O-CH₂ - |

| ~1.65 | quintet | -O-CH₂-CH₂ - |

| ~1.26 | m | -(CH₂)₁₀- |

| ~0.88 | t | -CH₃ |

Note: The three vinyl protons of the acrylate group typically appear as a complex set of doublets of doublets (dd) between 5.8 and 6.5 ppm. The methylene group adjacent to the ester oxygen is deshielded and appears as a triplet around 4.15 ppm. The bulk of the methylene groups in the long alkyl chain resonate as a broad multiplet around 1.26 ppm, and the terminal methyl group appears as a triplet around 0.88 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~166.5 | C =O |

| ~130.5 | =C H₂ |

| ~128.5 | -O-C-C H= |

| ~64.5 | -O-C H₂- |

| ~31.9 | -(C H₂)₁₁- |

| ~29.7 - 22.7 | -(C H₂)₁₁- |

| ~14.1 | -C H₃ |

Note: In the ¹³C NMR spectrum, the carbonyl carbon of the ester is the most downfield signal. The two carbons of the vinyl group are found in the 128-131 ppm range. The carbon of the methylene group attached to the oxygen appears around 64.5 ppm, while the carbons of the long alkyl chain are observed between 14 and 32 ppm.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small drop of liquid this compound is placed directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of each proton and carbon atom.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) with a broadband probe.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), inside a 5 mm NMR tube.

-

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition for ¹H NMR:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

Data Acquisition for ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 200 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration and instrument sensitivity.

Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and integration values of the peaks in the ¹H and ¹³C NMR spectra are analyzed to confirm the molecular structure of this compound.

Mandatory Visualization

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Key functional groups of this compound and their spectroscopic signals.

References

Health and Safety Considerations for Tetradecyl Acrylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) and adhere to all applicable safety regulations and institutional protocols when handling Tetradecyl Acrylate.

Introduction

This compound (CAS No. 21643-42-5), also known as myristyl acrylate, is a long-chain acrylic acid ester. It is utilized in various industrial applications, including as a monomer in the synthesis of polymers and copolymers for use in coatings, adhesives, and sealants. Its incorporation into polymer backbones can modify properties such as flexibility, hydrophobicity, and adhesion. In the context of research and drug development, long-chain acrylates may be investigated for potential applications in drug delivery systems, biomaterials, and medical devices. A thorough understanding of the health and safety profile of this compound is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive overview of the health and safety considerations for this compound, summarizing available toxicological data, outlining experimental protocols for hazard assessment, and exploring potential molecular signaling pathways involved in its toxicity. Due to the limited availability of specific toxicological data for this compound, a read-across approach has been employed, utilizing data from structurally similar long-chain acrylates, primarily Lauryl acrylate (C12) and Stearyl acrylate (C18). This approach is scientifically justified by the similar physicochemical properties and expected metabolic pathways of these homologous esters.

Physicochemical Properties

Understanding the physicochemical properties of a substance is fundamental to assessing its potential hazards and implementing appropriate safety measures.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₃₂O₂ | |

| Molecular Weight | 268.43 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 138 °C at 0.4 mmHg | |

| Melting Point | 14 °C | |

| Density | 0.87 g/cm³ | |

| Vapor Pressure | 0.033 Pa at 25 °C | |

| Water Solubility | 2 µg/L at 20 °C (practically insoluble) | |

| Log P (octanol-water partition coefficient) | ~7.22 (estimated) |

Toxicological Profile

The primary hazards associated with this compound, as indicated by GHS classifications, are skin irritation, eye irritation, skin sensitization, and potential for respiratory irritation. It is also classified as toxic to aquatic life with long-lasting effects.

Acute Toxicity

Acute toxicity data for this compound is largely unavailable. Therefore, data from surrogate long-chain acrylates are presented below.

| Endpoint | Species | Route | Value | Surrogate | Reference |

| LD₅₀ | Rat | Oral | > 5,000 mg/kg | Lauryl acrylate | [1] |

| LD₅₀ | Rat | Oral | > 2,000 mg/kg | Stearyl acrylate | [2] |

| LD₅₀ | Rabbit | Dermal | > 2,000 mg/kg | Lauryl acrylate | [1] |

| LD₅₀ | Rabbit | Dermal | > 5,000 mg/kg | Stearyl acrylate | [2] |

Based on the available data for structurally similar long-chain acrylates, this compound is expected to have low acute toxicity via oral and dermal routes of exposure.

Irritation and Corrosion

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | Mild irritant | Category 2 (Causes skin irritation) | |

| Eye Irritation | Rabbit | Not irritating (in vitro data for surrogate) | Category 2 (Causes serious eye irritation) - GHS classification | [2] |

This compound is classified as a skin irritant. A study on a substance with the same CAS number reported a primary irritation index of 0.3 in rabbits, categorizing it as a mild irritant. The GHS classification indicates it is a serious eye irritant, although in vitro data on a similar long-chain acrylate (Stearyl acrylate) suggests it may be non-irritating.[2] Given the GHS classification, it should be handled as a potential eye irritant.

Sensitization

| Endpoint | Method | Result | Classification | Reference |

| Skin Sensitization | LLNA (surrogate data) | Weak to moderate sensitizer | Category 1 (May cause an allergic skin reaction) | [3] |

Acrylates are well-known skin sensitizers.[4] The mechanism of sensitization is believed to involve the Michael addition of the acrylate's α,β-unsaturated carbonyl group with nucleophilic amino acid residues (such as cysteine) in skin proteins, forming haptens.[5] While specific Local Lymph Node Assay (LLNA) data for this compound is not available, studies on other acrylates have classified them as weak to moderate sensitizers.[3] Therefore, this compound should be handled as a potential skin sensitizer.

Repeated Dose Toxicity

Specific repeated dose toxicity data for this compound are not available. A 28-day oral toxicity study in rats on tert-Butyl Methacrylate, a different type of acrylic ester, showed a NOAEL of 20 mg/kg/day.[6] However, due to structural differences, this value should be interpreted with caution for this compound.

Genotoxicity and Carcinogenicity

In vitro genotoxicity data for this compound is not available. However, many acrylate monomers have shown some evidence of genotoxicity in in vitro tests, but these effects are often not observed in in vivo studies, potentially due to rapid detoxification.[7] Lower alkyl acrylates are generally not considered to be genotoxic in vivo.[7]

There are no carcinogenicity studies on this compound. Some studies on other acrylates have shown tumorigenic effects at high doses, often secondary to chronic irritation.[7]

Ecotoxicological Profile

This compound is classified as toxic to aquatic life with long-lasting effects (H411).

| Endpoint | Species | Value | Surrogate | Reference |

| LC₅₀ (96h) | Fish | 1.1 - 8.2 mg/L | Short-chain acrylates | [8] |

| EC₅₀ (48h) | Daphnia magna | 1.1 - 8.2 mg/L | Short-chain acrylates | [8] |

| NOEC (21d) | Daphnia magna | 0.25 µg/L | Lauryl acrylate | [4] |

The toxicity of acrylates to aquatic organisms tends to increase with the length of the alkyl chain, which correlates with increased lipophilicity.[9] Therefore, long-chain acrylates like this compound are expected to be more toxic to aquatic life than shorter-chain acrylates. The provided data for shorter-chain acrylates likely underestimates the aquatic toxicity of this compound. The chronic toxicity data for the structurally similar Lauryl acrylate indicates a very low No Observed Effect Concentration (NOEC).[4]

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments, based on OECD guidelines.

Acute Oral Toxicity (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

Acute Dermal Toxicity (OECD 402)

This test determines the acute toxicity of a substance applied to the skin.

Skin Irritation (OECD 404)

This in vivo test assesses the potential of a substance to cause skin irritation.

Eye Irritation (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is the preferred in vivo method for identifying skin sensitizers.

Molecular Signaling Pathways

The toxicity of acrylates, particularly their skin sensitizing and irritating properties, can be understood through their interaction with cellular signaling pathways.

Skin Sensitization and the Keap1-Nrf2 Pathway

Skin sensitizers, including acrylates, are typically electrophilic and can react with nucleophilic residues in proteins. This modification is a key initiating event in skin sensitization. The Keap1-Nrf2 pathway is a major cellular defense mechanism against electrophilic and oxidative stress and is a key toxicity pathway for skin sensitizers.[5][10][11][12]

Skin Irritation and Inflammatory Pathways (MAPK and NF-κB)

Chemical irritants can induce a local inflammatory response in the skin. This response is mediated by complex signaling cascades within keratinocytes and other skin cells. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the production of pro-inflammatory cytokines and chemokines that drive the inflammatory process.[13][14][15][16][17][18]

Occupational Safety and Handling

Given the hazardous properties of this compound, strict adherence to safety protocols is essential.

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene). Avoid direct skin contact. A lab coat or other protective clothing should be worn.

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. All waste materials contaminated with this compound should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a long-chain acrylate with recognized hazards, including skin and eye irritation, skin sensitization, and aquatic toxicity. While specific quantitative toxicological data for this compound is limited, a read-across approach using data from structurally similar long-chain acrylates suggests low acute systemic toxicity. The primary concerns for occupational handling are local effects on the skin and eyes, and the potential for inducing allergic contact dermatitis. The mechanism of skin sensitization is linked to its electrophilic nature and interaction with the Keap1-Nrf2 pathway, while its irritant effects are likely mediated through the activation of inflammatory signaling cascades such as MAPK and NF-κB. Researchers and drug development professionals must handle this compound with appropriate engineering controls and personal protective equipment to mitigate these risks. Further research is warranted to fill the existing data gaps in the toxicological profile of this compound.

References

- 1. Lauryl Acrylate MSDS/SDS | Supplier & Distributor [ascent-acrylate.com]

- 2. download.basf.com [download.basf.com]

- 3. Comparative analysis of skin sensitization potency of acrylates (methyl acrylate, ethyl acrylate, butyl acrylate, and ethylhexyl acrylate) using the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. download.basf.com [download.basf.com]

- 5. The Nrf2-Keap1-ARE toxicity pathway as a cellular sensor for skin sensitizers--functional relevance and a hypothesis on innate reactions to skin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. download.basf.com [download.basf.com]

- 8. Determination of selected fate and aquatic toxicity characteristics of acrylic acid and a series of acrylic esters [pubmed.ncbi.nlm.nih.gov]

- 9. Aquatic toxicity of acrylates and methacrylates: quantitative structure-activity relationships based on Kow and LC50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The two-faced NF-kappaB in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Involvement of NF-kappaB signalling in skin physiology and disease. | Semantic Scholar [semanticscholar.org]

- 16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genistein suppresses allergic contact dermatitis through regulating the MAP2K2/ERK pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 18. altmeyers.org [altmeyers.org]

A Technical Guide to Research-Grade Tetradecyl Acrylate for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of research-grade tetradecyl acrylate, a long-chain alkyl acrylate monomer essential for advanced materials science and polymer chemistry. This document details commercial suppliers, presents key experimental protocols for its use, and outlines analytical techniques for its characterization. Visual workflows are provided to clearly illustrate the experimental processes, ensuring a practical resource for laboratory applications.

Introduction to this compound

This compound (CAS No: 21643-42-5) is an organic compound classified as an acrylate ester.[1] It is formed from the reaction of tetradecanol and acrylic acid.[1] The molecule features a 14-carbon alkyl chain, which imparts significant hydrophobicity, and a reactive acrylate group that allows for polymerization.[1][2] These properties make its resulting polymers, poly(this compound), suitable for a variety of research and development applications, including the creation of functional coatings, viscosity index improvers for lubricants, and as a component in nanoparticles for controlled drug release.[1] In research settings, achieving high purity is critical, with a target specification typically exceeding 95% as determined by gas chromatography.[1]

Commercial Suppliers of Research-Grade this compound

Sourcing high-purity this compound is crucial for reproducible and reliable experimental results. The following table summarizes key information from various commercial suppliers that offer this monomer for research and industrial purposes.[3][4] All listed products are intended for professional laboratory, manufacturing, or industrial use only and are not for medical or consumer applications.[3][4]

| Supplier | Product Number (Example) | Purity Specification | Available Sizes | Stabilizer | CAS Number |

| TCI America | T2265 | >95.0% (GC) | 25 mL, 500 mL[5] | MEHQ | 21643-42-5 |

| Sigma-Aldrich (Ambeed) | AMBH95E0827E | 95%[6] | 5 g, 25 g, 100 g[6] | Not Specified | 21643-42-5[6] |

| TargetMol Chemicals Inc. | T84189 | ≥95%[7] | 50 mg[7] | Not Specified | 21643-42-5[7] |

| Aladdin Scientific | ALA-T161520 | min 95% (GC)[4] | 100 mL[4] | MEHQ[4] | 21643-42-5[4] |

| CP Lab Safety (distributor) | TCI-T2265-500ML | Not Specified | 500 mL[3] | MEHQ[3] | 21643-42-5[3] |

| Lab Pro Inc. (distributor) | T2265-500ML | Min. 95.0 (GC)[8] | 500 mL[8] | MEHQ[8] | 21643-42-5[8] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, polymerization, and characterization of this compound. These protocols are based on established methods for long-chain acrylates and are adaptable for specific research needs.

Synthesis and Purification

Laboratory-scale synthesis of this compound is typically achieved through direct esterification.[1]

Objective: To synthesize this compound from tetradecanol and an acrylic acid derivative, followed by purification.

Materials:

-

Tetradecanol

-

Acryloyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Protocol:

-

Reaction Setup: Equip a two-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Addition: Charge the flask with tetradecanol (1.0 eq), triethylamine (1.2 eq), and anhydrous THF.

-

Acryloylation: Cool the flask in an ice bath. Add acryloyl chloride (1.1 eq) dropwise via the dropping funnel while stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.

-

Drying: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. Fractional distillation is another primary method for purification.[1]

Controlled Radical Polymerization: ATRP

Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing well-defined polymers with controlled molecular weights.[9] The following protocol is adapted from established procedures for long-chain acrylates like lauryl acrylate.[10]

Objective: To synthesize poly(this compound) with a controlled molecular weight and low polydispersity.

Materials:

-

This compound (monomer), purified through a basic alumina column to remove inhibitors.[11]

-

Methyl 2-bromopropionate (MBrP) (initiator)[10]

-

Copper(I) bromide (CuBr) (catalyst)[10]

-

Methanol (for precipitation)

-

Standard Schlenk line and glassware

Protocol:

-

Monomer/Ligand Preparation: In a Schlenk flask, dissolve this compound and the dNbpy ligand in anhydrous toluene.[10]

-

Degassing: Bubble dry nitrogen gas through the solution for at least 45 minutes to remove dissolved oxygen.[9]

-

Catalyst Addition: Under a positive flow of nitrogen, add CuBr to the flask.[9] The solution should become homogeneous.

-

Initiator Addition: Add the initiator, methyl 2-bromopropionate, via a degassed syringe.[9]

-

Polymerization: Place the sealed flask in a preheated oil bath (e.g., 90°C) and stir.[9][10]

-

Monitoring: At timed intervals, take samples via a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).[9]

-

Termination: Once the desired conversion is reached, cool the reaction to room temperature and expose the mixture to air to quench the polymerization.[9]

-

Purification: Dilute the reaction mixture with toluene and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a large excess of cold methanol. Filter and dry the resulting polymer under vacuum.[9]

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and properties of both the monomer and the resulting polymer.

Objective: To verify the chemical structure and thermal properties of this compound and poly(this compound).

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the detailed molecular structure by identifying the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.[12]

-

Sample Prep: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups.[12] For this compound, key peaks include C=O stretch (~1725 cm⁻¹), C=C stretch (~1635 cm⁻¹), and C-H stretches (~2920 and ~2850 cm⁻¹).[2]

-

Sample Prep: Place a small amount of the neat liquid monomer directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[2]

-

-

Gel Permeation Chromatography (GPC): Separates polymer chains based on size to determine molecular weight distribution (Mw, Mn) and polydispersity index (PDI).[12]

-

Differential Scanning Calorimetry (DSC): Measures thermal transitions, such as the melting point (Tm) of the monomer and the side-chain crystallinity of the polymer.[12]

-

Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature to determine thermal stability and decomposition profiles.[12]

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols described above.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for Atom Transfer Radical Polymerization (ATRP).

Caption: Workflow for analytical characterization of monomer and polymer.

References

- 1. Buy this compound | 21643-42-5 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound (stabilized with MEHQ) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound | 21643-42-5 [sigmaaldrich.com]

- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 8. labproinc.com [labproinc.com]

- 9. benchchem.com [benchchem.com]

- 10. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 11. benchchem.com [benchchem.com]

- 12. resolvemass.ca [resolvemass.ca]

Tetradecyl acrylate vs tetradecyl methacrylate properties

An In-Depth Technical Guide to the Properties of Tetradecyl Acrylate vs. Tetradecyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TDA) and tetradecyl methacrylate (TDMA), also known as myristyl acrylate and myristyl methacrylate, are long-chain alkyl (meth)acrylate monomers. The presence of the C14 alkyl chain imparts significant hydrophobicity and unique thermal properties to their corresponding polymers, poly(this compound) (PTDA) and poly(tetradecyl methacrylate) (PTDMA). These characteristics make them compelling candidates for a variety of specialized applications, including but not limited to drug delivery systems, biomaterials, and specialty coatings.

This technical guide provides a comparative overview of the core properties of TDA and TDMA, focusing on their physicochemical characteristics, polymerization behavior, and biocompatibility. The information herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate monomer for their specific application.

Physicochemical Properties

The fundamental physicochemical properties of the monomers are crucial for understanding their behavior in both synthesis and application. The additional methyl group on the methacrylate monomer results in a slightly higher molecular weight and can influence properties like density and refractive index.

| Property | This compound (TDA) | Tetradecyl Methacrylate (TDMA) |

| CAS Number | 21643-42-5 | 2549-53-3 |

| Molecular Formula | C₁₇H₃₂O₂ | C₁₈H₃₄O₂ |

| Molecular Weight | 268.43 g/mol [1][2] | 282.46 g/mol [3][4] |

| Appearance | Colorless to almost colorless clear liquid[1][2] | Clear light yellow liquid or white paste[3][4][5] |

| Density | 0.87 g/cm³[1][6] | 0.871 g/cm³[3][4][5][7] |

| Boiling Point | 138 °C @ 0.4 mmHg[1][6][8] | 147-154 °C @ 0.7 Torr[3] |

| Melting Point | 14 °C[1][6][8] | -20 °C |

| Refractive Index (20°C) | 1.4450 - 1.4490[1][6] | 1.448[3][4][5][7] |

| Polymer Tg | -20 °C to -30 °C (estimated) | -2 °C |

| Solubility | Insoluble in water (2µg/L at 20℃)[1][2][6]; Soluble in nonpolar organic solvents | Insoluble in water; Soluble in organic solvents[9] |

Note: Polymer properties such as Glass Transition Temperature (Tg) can vary based on factors like molecular weight, polydispersity, and measurement method.

Polymerization Characteristics

The polymerization behavior of TDA and TDMA is a critical differentiator. In general, acrylates are more reactive and polymerize more readily than their corresponding methacrylate counterparts. This is attributed to the electron-donating methyl group in methacrylates, which stabilizes the propagating radical.

General Reactivity:

-

Acrylates (TDA): Tend to have higher propagation rate constants (kₚ) and polymerize more rapidly. This can lead to broader molecular weight distributions in uncontrolled free-radical polymerizations.

-

Methacrylates (TDMA): The presence of the α-methyl group leads to a lower propagation rate. Methacrylic esters, in general, polymerize much less readily than the corresponding ordinary acrylates[9]. This allows for greater control over the polymerization process, often resulting in more well-defined polymers.

Biocompatibility and Toxicity

For applications in drug development and biomaterials, the biocompatibility and potential cytotoxicity of the monomers and resulting polymers are of paramount importance. Unreacted monomer is often the primary source of cytotoxicity in polymer-based medical devices.

General Trends:

-

Acrylates vs. Methacrylates: A consistent finding in the literature is that acrylate monomers are generally more cytotoxic than their corresponding methacrylate analogs[3].

-

Influence of Alkyl Chain Length: The lipophilicity of the monomer, which is influenced by the length of the alkyl ester chain, can affect its cytotoxicity. An inverse correlation between the half maximal inhibitory concentration (IC50) and the logarithm of the partition coefficient (logP) has been observed for some (meth)acrylates, suggesting that increased lipophilicity can lead to increased cytotoxicity[3].

Cellular Interaction:

-

Leached monomers from (meth)acrylate-based materials can induce cellular responses, including inflammation. Some studies have shown that methacrylates can affect the production of various cytokines by immune cells both in vitro and in vivo[6].

-

It is important to note that while monomers can exhibit cytotoxicity, the resulting polymers are generally considered to be biocompatible, provided that residual monomer levels are minimized. For instance, poly(methyl methacrylate) (PMMA) is widely used in medical and dental applications due to its biocompatibility[10][11].

Direct comparative cytotoxicity studies on TDA and TDMA are lacking in the available literature. Therefore, it is essential for researchers to conduct specific in vitro and in vivo evaluations for their intended application.

Experimental Protocols

Detailed and reproducible experimental protocols are vital for scientific research. Below are generalized protocols for the synthesis and characterization of these monomers and their polymers.

Monomer Synthesis: Direct Esterification

A common method for synthesizing long-chain alkyl (meth)acrylates is the acid-catalyzed direct esterification of the corresponding long-chain alcohol with (meth)acrylic acid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity study of homopolymers and copolymers of 2-hydroxyethyl methacrylate and some alkyl acrylates for potential use as temporary skin substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the methacrylate/acrylate monomers HEMA, TEGDMA, DEGDA, and EMA on the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunopharmacological Properties of Methacrylic Acid Polymers as Potential Polymeric Carrier Constituents of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Potential Research Areas for Long-Chain Alkyl Acrylates

For Researchers, Scientists, and Drug Development Professionals

Long-chain alkyl acrylates, a versatile class of monomers, are increasingly integral to the development of advanced polymers with tunable properties. The length of the alkyl side chain is a critical determinant of the polymer's physicochemical characteristics, including hydrophobicity, crystallinity, and thermal properties. These characteristics, in turn, dictate their suitability for a range of sophisticated applications, particularly within the biomedical and pharmaceutical sectors. This guide explores burgeoning research areas, details relevant experimental protocols, and presents key data to inform future investigations.

Core Concepts and Physicochemical Properties

The defining feature of long-chain alkyl acrylates is the lengthy hydrocarbon side chain, which significantly influences the resultant polymer's behavior. A longer alkyl chain generally leads to increased hydrophobicity and a higher melting point.[1] This relationship is fundamental to the material's performance in various applications, from drug delivery to surface modification.

The thermal properties of poly(alkyl acrylate)s are also heavily dependent on the side-chain length. Specifically, the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is profoundly affected. For poly(n-alkyl acrylate)s, the Tg decreases as the alkyl chain length increases up to a certain point, a reflection of greater side chain mobility.[2]

Table 1: Physicochemical Properties of Long-Chain Acrylate Monomers

| Property | Stearyl Acrylate (C18) | Behenyl Acrylate (C22) | Tetracosyl Acrylate (C24) |

| Molecular Formula | C21H40O2[1] | C25H48O2[1] | C27H52O2[1] |

| Molecular Weight ( g/mol ) | 324.54[1] | 380.65[1] | 408.70[1] |

| Melting Point (°C) | 32-34 | 45.0 to 49.0 | Not Available |

The relationship between the alkyl chain length and the polymer's physical properties can be visualized as a logical pathway. Longer chains introduce greater van der Waals forces and potential for crystalline packing, which influences the material's thermal and mechanical behavior.

References

Methodological & Application

Application Notes and Protocols for RAFT Polymerization of Tetradecyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the controlled polymerization of tetradecyl acrylate via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This method is particularly suited for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI), which are crucial for applications in drug delivery, biomaterials, and specialty coatings.

Introduction to RAFT Polymerization of Long-Chain Acrylates

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile form of living radical polymerization that allows for the synthesis of polymers with complex architectures and a high degree of functionality.[1] The polymerization of long-chain acrylates, such as this compound, requires careful selection of the RAFT agent, solvent, and reaction conditions to ensure a homogeneous system and maintain control over the polymerization process. The long alkyl chain of this compound influences its solubility and reactivity, making the choice of a suitable chain transfer agent (CTA) critical for achieving a controlled polymerization.[2] Trithiocarbonates are often effective CTAs for acrylate monomers.[3]

Experimental Protocol

This protocol outlines the materials, equipment, and procedures for the RAFT polymerization of this compound.

Materials

-

Monomer: this compound (TDA)

-

RAFT Agent (CTA): 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)[2]

-

Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN)

-

Solvent: Toluene or a mixture of butanone/ethanol (4:1 v/v)[2]

-

Inhibitor Remover: Basic alumina[2]

-

Other Reagents: Hexanes, 5% aqueous sodium hydroxide, anhydrous magnesium sulfate, methanol, liquid nitrogen[2][4]

-

Gases: High purity nitrogen or argon

Equipment

-

Schlenk flask and Schlenk line[2]

-

Magnetic stirrer and stir bar

-

Oil bath with temperature controller

-

Vacuum pump

-

Syringes and needles

-

Standard laboratory glassware

-

Nuclear Magnetic Resonance (NMR) spectrometer for conversion analysis

-

Gel Permeation Chromatography (GPC) for molecular weight and PDI analysis

Pre-Polymerization Procedures

Monomer Purification:

-

Dissolve this compound in a minimal amount of hexanes.

-